molecular formula C16H22N2O2 B1426077 Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate CAS No. 1086394-95-7

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate

Cat. No.: B1426077
CAS No.: 1086394-95-7
M. Wt: 274.36 g/mol
InChI Key: FCORNWMUPZYZIJ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate features a bicyclic spiro system where a single carbon atom connects a five-membered (cyclopentane-like) and a six-membered (cyclohexane-like) ring. The nitrogen atoms are positioned at the 1- and 7-positions of the spiro system, with the carboxylate group attached to the 1-position. The benzyl ester group enhances solubility and stability.

Property Value Source
Molecular Formula C₁₆H₂₂N₂O₂
Molecular Weight 274.36 g/mol
IUPAC Name This compound
Synonyms 1-CBZ-1,7-DIAZASPIRO[4.5]DECANE

The compound’s spirocyclic core is stabilized by the alternating single and double bonds, though the exact bond order depends on resonance stabilization.

Spirocyclic Core Configuration Analysis

The spiro system comprises two fused rings:

  • Five-membered ring : Contains one nitrogen atom at position 1 and a cyclopentane-like structure.
  • Six-membered ring : Contains the second nitrogen atom at position 7 and a cyclohexane-like framework.

The spiro carbon (shared between both rings) adopts a tetrahedral geometry, creating a three-dimensional structure. This configuration minimizes steric strain, as the larger six-membered ring accommodates substituents more effectively.

Key Features of the Spirocyclic Core :

  • Ring Strain : The spiro junction reduces strain compared to smaller bicyclic systems.
  • Electronic Effects : The nitrogen atoms participate in resonance, modulating the electron density of the spiro system.

Stereochemical Considerations in Diazaspiro Systems

The spiro carbon serves as a stereogenic center, enabling axial chirality. The configuration (R or S) depends on the spatial arrangement of substituents:

  • Nitrogen Atoms : Positioned in a trans or cis relationship relative to the spiro carbon.
  • Benzyl Ester : The bulky benzyl group occupies a specific orientation, influencing steric interactions.

NMR Analysis :

  • ¹³C NMR : The spiro carbon resonates at ~70 ppm, distinct from other carbons.
  • ¹⁵N NMR : Nitrogen signals provide insight into electronic environments, aiding configuration assignment.

Comparative Analysis of Positional Isomers (1,7 vs 1,9 Diazaspiro Derivatives)

Positional isomers differ in nitrogen placement, altering the spiro system’s geometry and reactivity.

Property 1,7-Diazaspiro Derivative 1,9-Diazaspiro Derivative
Ring Sizes 5- and 6-membered (4.5 spiro system) 5- and 6-membered (alternative numbering)
Nitrogen Positions 1 and 7 1 and 9
Reactivity Higher electron density at N7 Altered electronic distribution

Key Differences :

  • Strain Distribution : The 1,7 isomer exhibits better orbital alignment due to optimal ring sizes.
  • Synthetic Accessibility : The 1,7 configuration is more commonly synthesized via benzylamine reactions with spirocyclic precursors.

Properties

IUPAC Name

benzyl 1,9-diazaspiro[4.5]decane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-9-16(18)8-4-10-17-13-16/h1-3,6-7,17H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCORNWMUPZYZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C(=O)OCC3=CC=CC=C3)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725591
Record name Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086394-95-7
Record name Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the use of tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate as an intermediate . The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate is a heterocyclic compound with a spirocyclic structure, consisting of two nitrogen atoms and a carboxylate group. It has potential biological activities, particularly in medicinal chemistry.

Technical Specifications

  • Molecular Formula : C16H23ClN2O2C_{16}H_{23}ClN_2O_2
  • Molecular Weight : 310.14 g/mol
  • CAS Number : 1523571-82-5

Scientific Research Applications

This compound hydrochloride has a wide range of applications in scientific research:

  • Chemistry : It is used as a building block in the synthesis of complex organic molecules.
  • Biology : It is investigated for its potential as a bioactive compound in various biological assays. It can also be used as a biochemical probe to study enzyme activity and protein interactions.
  • Medicine : It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Spirocyclic pyrrolidines have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents for various diseases, including obesity, diabetes, and neurological disorders .
  • Industry : It is utilized in the development of new materials and catalysts.

Biological Activities

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows the compound to bind effectively to enzymes and receptors, potentially modulating their activity, which can lead to various biological effects:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Alteration of Cellular Signaling Pathways : By binding to specific receptors, it can influence cellular responses.

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion tests.

Mechanism of Action

The mechanism of action of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate and related compounds:

Compound Name CAS/Ref Molecular Formula Key Structural Features Synthesis Method Applications/Notes
This compound hydrochloride 1523571-82-5 C₁₆H₂₂N₂O₂·ClH 1,7-diaza spiro, benzyl ester, HCl salt Likely esterification + salt formation Improved solubility for pharmaceutical formulations
Benzyl 4-amino-3-azaspiro[4.5]decane-1-carboxylate (7f) - C₁₄H₂₁N₂O₂ 3-aza spiro, amino substituent Photocatalysis with TRIP thiol β-diamine building block for organic synthesis
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid (16a/b) - C₁₇H₂₃NO₂ 7-aza spiro, carboxylic acid substituent Nitrile hydrolysis in HCl GABA receptor-targeting activity; neurological applications
Benzyl 7-thia-1-azaspiro[4.5]decane-1-carboxylate (11m) - C₁₃H₁₇NOS (inferred) 7-thia substitution (sulfur replaces carbon) Not specified Sulfur enhances electronic properties; potential for varied reactivity
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate 960294-14-8 C₁₃H₂₄N₂O₂ tert-butyl ester (lipophilic protecting group) Boc protection methods Intermediate in drug synthesis; improved stability
Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate 1160246-73-0 C₁₆H₂₀N₂O₃ 2-oxo group in spiro ring Not specified Altered conformation due to ketone; impacts binding affinity
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride 1385696-68-3 C₁₆H₂₃ClN₂O₂ 1,8-diaza isomer (nitrogen positions differ) Not specified Structural isomerism affects biological target interactions

Key Comparative Analysis

Functional Group Impact
  • Benzyl vs. tert-Butyl Esters : The benzyl group in the parent compound enhances aromatic interactions in biological systems, while the tert-butyl variant (CAS 960294-14-8) offers steric bulk and lipophilicity, favoring membrane permeability in drug candidates .
  • Carboxylic Acid vs. Ester : The GABA-analogous compounds (16a/b) replace the ester with a carboxylic acid, enabling hydrogen bonding with receptors but reducing solubility unless ionized .
Heteroatom Substitution
  • Sulfur vs. Nitrogen : The 7-thia analogue (11m) introduces sulfur, which may alter electronic properties and metabolic stability compared to the parent compound .
Spiro Ring Modifications
  • 1,7- vs.
  • Oxo Group Introduction : The 2-oxo derivative (CAS 1160246-73-0) introduces a ketone, modifying ring conformation and electronic density .

Biological Activity

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

  • Molecular Formula: C₁₅H₂₂N₂
  • Molecular Weight: 230.35 g/mol
  • CAS Number: 1086395-20-1
  • Appearance: White to gray solid
  • Purity: ≥95.0% .

The spirocyclic framework provides structural rigidity and conformational constraints, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique spirocyclic structure allows for high specificity in binding, potentially modulating the activity of target molecules. The benzyl group can engage in π-π interactions, enhancing the stability of the compound's binding to its targets .

Therapeutic Applications

Research has indicated that compounds with similar structures have potential applications in treating various conditions:

  • Neurological Disorders: The compound may serve as a lead in developing drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems.
  • Metabolic Disorders: Its structural properties suggest potential efficacy in treating obesity and diabetes by targeting metabolic pathways .

Case Studies and Experimental Data

Recent studies have investigated the biological activity of related compounds within the diazaspiro family. Notable findings include:

  • Antidiabetic Activity:
    • A study highlighted that derivatives of diazaspiro compounds exhibited significant α-glucosidase inhibitory activity, surpassing that of standard drugs like acarbose .
  • Kinase Inhibition:
    • Research on novel derivatives revealed their potential as potent inhibitors of RIPK1 kinase, a target in inflammatory diseases . These findings suggest that this compound could exhibit similar inhibitory effects.
  • Synthesis and Biological Testing:
    • A scalable synthesis approach for spirocyclic pyrrolidines has been documented, with emphasis on optimizing yields for biologically relevant compounds . This methodology could be applied to synthesize this compound for further biological testing.

Comparative Analysis

Compound NameBiological ActivityReference
This compoundPotential neurological and metabolic activity
2-Aminospiropyrazolylammonium SaltsAntitubercular activity
2,8-Diazaspiro[4.5]decan-1-one DerivativesRIPK1 kinase inhibition

Q & A

Q. Advanced

  • Substituent Effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) at the benzyl position improves metabolic stability and CNS penetration .
  • Spiro Ring Expansion : Derivatives like 6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide show enhanced solubility via oxetan-3-ylaminoethoxy side chains, critical for oral bioavailability .
  • Chiral Centers : (5S,8S)-configured derivatives exhibit higher selectivity for NK1 receptors .

What analytical techniques resolve stereochemical and regiochemical ambiguities?

Q. Basic/Advanced

  • Basic : ¹H NMR coupling constants (e.g., J = 8–10 Hz for axial-equatorial protons) and DEPT-135 for quaternary carbon identification .
  • Advanced : Chiral HPLC (e.g., Lux Cellulose-2 column) separates enantiomers, while X-ray crystallography confirms absolute configuration in rolapitant derivatives .

What mechanistic insights explain the hydroamination reaction’s efficiency?

Advanced
The photoredox catalytic cycle involves single-electron transfer (SET) from TRIP thiol to the enecarbamate, generating a radical cation. Ammonia acts as a nucleophile, attacking the activated enecarbamate to form the spirocyclic product. Catalyst A (Ir-based) facilitates light absorption and electron transfer, achieving >80% yields under mild conditions .

How are discrepancies in spectral data resolved during characterization?

Advanced
Contradictions in NMR shifts (e.g., overlapping methyl signals) are addressed via 2D NMR (HSQC, HMBC) to assign connectivity. HRMS discrepancies (e.g., isotopic patterns) require recalibration using internal standards (e.g., sodium formate) .

What strategies improve the compound’s pharmacokinetic profile?

Q. Advanced

  • Prodrug Design : Esterification of carboxylate groups (e.g., tert-butyl esters) enhances membrane permeability .
  • Salt Formation : Hydrochloride salts improve crystallinity and solubility (e.g., rolapitant monohydrochloride monohydrate) .
  • Metabolic Shielding : Fluorination at aromatic positions reduces CYP450-mediated oxidation .

Can solid-phase synthesis be applied to scale up production?

Advanced
Yes, resin-bound intermediates (e.g., Wang resin with Fmoc-protected amines) enable iterative coupling for spirocycle formation. This method achieves >95% purity in multi-gram scales, as demonstrated for PARP-1 inhibitor intermediates .

How are spirocyclic derivatives utilized in targeted drug discovery?

Q. Advanced

  • Kinase Inhibitors : 8-Phenyl-1,7-diazaspiro[4.5]decan-2-one derivatives inhibit Aurora kinases via hydrophobic pocket binding .
  • Antimicrobials : Diazaspiro cores with pyrimidine substituents disrupt bacterial topoisomerase IV .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate

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